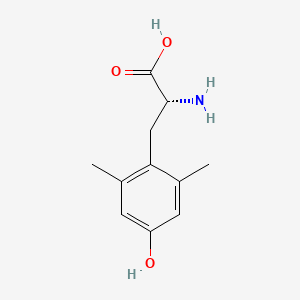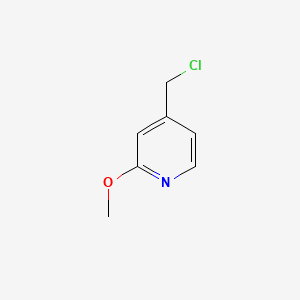
2,6-Dimethyl-D-Tyrosin
Übersicht
Beschreibung
2,6-Dimethyl-D-tyrosine is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selektivität des Opioidrezeptors und Bioaktivität
2,6-Dimethyl-D-Tyrosin (Dmt) spielt eine entscheidende Rolle bei der Selektivität des Opioidrezeptors und der funktionellen Bioaktivität. Die Modifikation von Opioidpeptiden mit Dmt kann ihre pharmakologische Charakterisierung erheblich beeinflussen und zur Entwicklung neuer Opioid-Peptidomimetika führen .
Peptidomimetische Vorlagen
Dmt wird bei der Gestaltung kleiner peptidomimetischer Vorlagen verwendet, die die Struktur und Funktion natürlicher Peptide nachahmen. Diese Vorlagen werden auf ihr Potenzial in verschiedenen therapeutischen Anwendungen untersucht, darunter Schmerzmanagement und Behandlung von Drogenabhängigkeit .
Organische Synthese
Es besteht das Potenzial für die Anwendung von Dmt in der organischen Synthese. Obwohl in den Suchergebnissen keine spezifischen Details angegeben sind, könnte die Modifikation von Verbindungen mit Dmt zur Synthese neuer organischer Moleküle mit unterschiedlichen Eigenschaften führen .
Pharmazeutische Entwicklung
Dmt-haltige Verbindungen wurden auf ihr pharmazeutisches Potenzial untersucht. Die Modifikation von Endomorphin-2- und Morphiceptin-Analoga mit Dmt wurde auf ihre verstärkte pharmakologische Aktivität untersucht .
Opioid-Peptidomimetika
Es wurden Untersuchungen zu neuen Dmt-Opioid-Peptidomimetika auf der Basis verschiedener Gerüste durchgeführt, mit dem Ziel, einzigartige Mu-Opioid-Rezeptorliganden mit spezifischen therapeutischen Wirkungen zu entwickeln .
Enzymatische Anwendungen
Obwohl in den Suchergebnissen nicht direkt erwähnt, könnten Tyrosinderivate wie Dmt für ihre enzymatischen Anwendungen untersucht werden, insbesondere bei Reaktionen mit Tyrosinase, die in der organischen Synthese verwendet werden .
Wirkmechanismus
Target of Action
2,6-Dimethyl-D-tyrosine is a derivative of the amino acid tyrosine . It primarily targets opioid peptides, enhancing their receptor affinity, functional biological activity, and analgesic effects in the body .
Mode of Action
The interaction of 2,6-Dimethyl-D-tyrosine with its targets involves the enhancement of the affinity of opioid peptides for their receptors . This increased affinity results in an amplification of the functional biological activity of these peptides, leading to enhanced analgesic effects .
Biochemical Pathways
2,6-Dimethyl-D-tyrosine affects the biochemical pathways associated with opioid peptides . These peptides play a crucial role in pain perception and analgesia. By enhancing the receptor affinity of these peptides, 2,6-Dimethyl-D-tyrosine influences the downstream effects of these pathways, leading to increased analgesia .
Pharmacokinetics
It is known that the compound is metabolically stable, suggesting that it may have a favorable pharmacokinetic profile after systemic administration .
Result of Action
The primary molecular and cellular effect of 2,6-Dimethyl-D-tyrosine’s action is the enhancement of the analgesic effects of opioid peptides . This is achieved through the compound’s ability to increase the receptor affinity of these peptides, leading to an amplification of their functional biological activity .
Biochemische Analyse
Biochemical Properties
2,6-Dimethyl-D-tyrosine is known to enhance the receptor affinity, functional biological activity, and analgesic effect of opioid peptides . It interacts with opioid peptides, which are biomolecules involved in pain regulation . The nature of these interactions involves the enhancement of the peptides’ affinity for their receptors, thereby increasing their biological activity .
Cellular Effects
In cellular processes, 2,6-Dimethyl-D-tyrosine has been found to play a role in mitigating the effects of oxidative stress . It contributes to microspore embryogenesis, where it helps to reduce oxidative stress and increase microspore viability .
Molecular Mechanism
The molecular mechanism of action of 2,6-Dimethyl-D-tyrosine involves its interaction with opioid peptides. It enhances the peptides’ receptor affinity, leading to increased biological activity and analgesic effect . This suggests that 2,6-Dimethyl-D-tyrosine may exert its effects at the molecular level through binding interactions with these peptides, potentially influencing their activity .
Metabolic Pathways
The metabolic pathways involving 2,6-Dimethyl-D-tyrosine are not well-defined. It is synthesized from tyrosine, suggesting that it may be involved in the metabolic pathways of this amino acid .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(13)4-7(2)9(6)5-10(12)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDLIKCFHLFKO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@H](C(=O)O)N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555897 | |
| Record name | 2,6-Dimethyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136771-16-9 | |
| Record name | 2,6-Dimethyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















